1-(1-Chloronaphthalen-2-yl)oxy-3-(4-phenylpiperazin-1-yl)propan-2-ol
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Overview
Description
1-(1-Chloronaphthalen-2-yl)oxy-3-(4-phenylpiperazin-1-yl)propan-2-ol is a versatile compound used in various scientific research applications. Its unique structure, which includes a chloronaphthalene moiety and a phenylpiperazine group, allows it to be employed in drug discovery and the synthesis of novel compounds.
Preparation Methods
The synthesis of 1-(1-Chloronaphthalen-2-yl)oxy-3-(4-phenylpiperazin-1-yl)propan-2-ol typically involves the reaction of 1-chloronaphthalene with 3-(4-phenylpiperazin-1-yl)propan-2-ol under specific conditions. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .
Chemical Reactions Analysis
1-(1-Chloronaphthalen-2-yl)oxy-3-(4-phenylpiperazin-1-yl)propan-2-ol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(1-Chloronaphthalen-2-yl)oxy-3-(4-phenylpiperazin-1-yl)propan-2-ol is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Drug Discovery: The compound is used as a building block in the synthesis of potential drug candidates.
Biological Studies: It is employed in studies investigating the interactions between small molecules and biological targets.
Industrial Applications: The compound is used in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(1-Chloronaphthalen-2-yl)oxy-3-(4-phenylpiperazin-1-yl)propan-2-ol involves its interaction with specific molecular targets. The phenylpiperazine moiety is known to interact with neurotransmitter receptors, which may contribute to its biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-(1-Chloronaphthalen-2-yl)oxy-3-(4-phenylpiperazin-1-yl)propan-2-ol can be compared with other similar compounds, such as:
1-(1-Chloronaphthalen-2-yl)oxy-3-(4-(2-fluorophenyl)piperazin-1-yl)propan-2-ol: This compound has a similar structure but includes a fluorine atom, which may alter its chemical and biological properties.
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: This compound is used as an acetylcholinesterase inhibitor and has different applications in medicinal chemistry.
The uniqueness of this compound lies in its specific combination of functional groups, which allows for diverse applications in scientific research.
Properties
IUPAC Name |
1-(1-chloronaphthalen-2-yl)oxy-3-(4-phenylpiperazin-1-yl)propan-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25ClN2O2/c24-23-21-9-5-4-6-18(21)10-11-22(23)28-17-20(27)16-25-12-14-26(15-13-25)19-7-2-1-3-8-19/h1-11,20,27H,12-17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWDODLZUYVCWJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(COC2=C(C3=CC=CC=C3C=C2)Cl)O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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